molecular formula C19H22N4O3S2 B262545 Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate

Katalognummer B262545
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: UYAFXKGUFVDAGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659, which is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells, and its inhibition can lead to the suppression of B-cell receptor (BCR) signaling.

Wirkmechanismus

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves the inhibition of BTK, which plays a crucial role in the signaling pathways of B cells. BCR signaling is essential for the survival and proliferation of B cells, and its dysregulation can lead to the development of B-cell malignancies. BTK inhibitors, such as this compound, can suppress BCR signaling and induce apoptosis in B-cell malignancies (Byrd et al., 2016).
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, this compound has been shown to induce apoptosis in CLL and NHL cells and inhibit tumor growth in animal models (Byrd et al., 2016). In clinical studies, BTK inhibitors, including this compound, have shown promising results in the treatment of CLL and NHL, with high response rates and durable remissions (Byrd et al., 2016).

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has several advantages for lab experiments. It is a selective inhibitor of BTK, which allows for the specific targeting of B-cell malignancies. This compound has also shown promising results in preclinical and clinical studies, which makes it an attractive candidate for further research. However, there are also limitations to the use of this compound in lab experiments. The compound has limited solubility, which can affect its bioavailability and efficacy. There is also a risk of off-target effects, which can lead to adverse effects in non-target cells (Byrd et al., 2016).

Zukünftige Richtungen

For research include the development of more potent and selective BTK inhibitors, the investigation of combination therapies, and the use of BTK inhibitors in other diseases.

Synthesemethoden

The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves several steps. The first step is the preparation of 4-(4-methylpiperazin-1-yl)benzoic acid, which is then reacted with thiophene-2-carbonyl chloride to form 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonyl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl 4-aminobenzoate to form the final product, this compound (Kawakami et al., 2016).

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has been extensively studied in scientific research due to its potential applications in various fields. One of the main research applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors, such as this compound, have shown promising results in preclinical and clinical studies for the treatment of these malignancies (Byrd et al., 2016).

Eigenschaften

Molekularformel

C19H22N4O3S2

Molekulargewicht

418.5 g/mol

IUPAC-Name

methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylcarbamothioylamino)benzoate

InChI

InChI=1S/C19H22N4O3S2/c1-22-7-9-23(10-8-22)15-6-5-13(18(25)26-2)12-14(15)20-19(27)21-17(24)16-4-3-11-28-16/h3-6,11-12H,7-10H2,1-2H3,(H2,20,21,24,27)

InChI-Schlüssel

UYAFXKGUFVDAGE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3

Kanonische SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.